molecular formula C2H4N8 B14482437 (1E)-1-(2H-tetrazol-5-ylimino)guanidine

(1E)-1-(2H-tetrazol-5-ylimino)guanidine

Cat. No.: B14482437
M. Wt: 140.11 g/mol
InChI Key: HRRZFOLGXCGRIX-AATRIKPKSA-N
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Description

(1E)-1-(2H-tetrazol-5-ylimino)guanidine is a chemical compound that features a tetrazole ring and a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2H-tetrazol-5-ylimino)guanidine typically involves the reaction of a guanidine derivative with a tetrazole precursor. Common synthetic routes may include:

    Condensation Reactions: Combining guanidine with a tetrazole derivative under acidic or basic conditions.

    Cyclization Reactions: Forming the tetrazole ring in situ from appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:

    Catalysts: Using catalysts to increase reaction efficiency.

    Solvents: Selecting appropriate solvents to maximize yield and purity.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2H-tetrazol-5-ylimino)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(2H-tetrazol-5-ylimino)guanidine can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, compounds with guanidine and tetrazole groups are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-(2H-tetrazol-5-ylimino)guanidine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-aminotetrazole.

    Guanidine Derivatives: Compounds containing the guanidine group, such as aminoguanidine.

Uniqueness

(1E)-1-(2H-tetrazol-5-ylimino)guanidine is unique due to the combination of the tetrazole and guanidine groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C2H4N8

Molecular Weight

140.11 g/mol

IUPAC Name

(1E)-1-(2H-tetrazol-5-ylimino)guanidine

InChI

InChI=1S/C2H4N8/c3-1(4)5-6-2-7-9-10-8-2/h(H3,3,4)(H,7,8,9,10)/b6-5+

InChI Key

HRRZFOLGXCGRIX-AATRIKPKSA-N

Isomeric SMILES

C1(=NNN=N1)/N=N/C(=N)N

Canonical SMILES

C1(=NNN=N1)N=NC(=N)N

Origin of Product

United States

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